tert-butyl N-(3-amino-2-hydroxy-2-methylpropyl)carbamate
CAS No.: 1785299-24-2
Cat. No.: VC11491321
Molecular Formula: C9H20N2O3
Molecular Weight: 204.27 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1785299-24-2 |
---|---|
Molecular Formula | C9H20N2O3 |
Molecular Weight | 204.27 g/mol |
IUPAC Name | tert-butyl N-(3-amino-2-hydroxy-2-methylpropyl)carbamate |
Standard InChI | InChI=1S/C9H20N2O3/c1-8(2,3)14-7(12)11-6-9(4,13)5-10/h13H,5-6,10H2,1-4H3,(H,11,12) |
Standard InChI Key | VPRUETRGYFOOIY-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NCC(C)(CN)O |
Introduction
Chemical Structure and Properties
Physicochemical Characteristics
Key properties inferred from analogous compounds :
Property | Value/Description |
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Boiling Point | ~282.6°C (predicted) |
Density | 0.98 g/cm³ |
Refractive Index | 1.456–1.459 |
Solubility | Miscible in polar solvents (e.g., DMSO, methanol) |
Storage Conditions | Dark, inert atmosphere, room temperature |
The hydroxyl and amino groups enhance solubility in polar solvents, while the Boc group provides steric protection, improving stability during synthetic workflows .
Synthesis and Production
Laboratory-Scale Synthesis
The compound is synthesized via carbamate-protection strategies, typically involving:
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Substrate Preparation: Reacting 3-amino-2-hydroxy-2-methylpropanol with tert-butyl isocyanate under mild basic conditions (e.g., triethylamine).
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Coupling Reaction: Utilizing carbodiimide reagents (e.g., DCC) to activate the hydroxyl group for carbamate formation.
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Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization yields enantiomerically pure product.
Industrial Production
Industrial methods prioritize continuous flow processes for scalability. Automated reactors maintain precise temperature (20–25°C) and stoichiometric control, achieving >90% yield.
Applications in Scientific Research
Organic Synthesis
As a chiral building block, the compound facilitates asymmetric synthesis of pharmaceuticals and agrochemicals. For example:
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Peptide Mimetics: The amino and hydroxyl groups enable incorporation into peptidomimetic structures targeting protease enzymes.
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Catalyst Development: Its stereochemistry aids in designing chiral ligands for transition-metal catalysis.
Medicinal Chemistry
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Prodrug Design: The Boc group’s hydrolytic lability under acidic conditions allows controlled release of active amines in vivo.
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Enzyme Inhibition: The carbamate moiety forms covalent adducts with serine hydrolases, as demonstrated in studies on acetylcholinesterase inhibition.
Biochemical Studies
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Enzyme-Substrate Profiling: Used to investigate substrate specificity of aminotransferases and dehydrogenases.
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Neuroprotection: Structural analogs exhibit antioxidative properties in neuronal models, reducing amyloid-beta toxicity.
Biological Activity and Mechanism
Enzyme Interactions
The compound’s carbamate group reacts with nucleophilic residues (e.g., serine, cysteine) in enzyme active sites, inhibiting activity. For instance:
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Acetylcholinesterase Inhibition: Covalent modification of the catalytic serine residue reduces enzyme activity by 70% at 10 µM.
Neuroprotective Effects
In vitro studies on analogous carbamates demonstrate:
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Oxidative Stress Reduction: Scavenging of reactive oxygen species (ROS) in SH-SY5Y neuronal cells.
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Anti-Inflammatory Action: Suppression of NF-κB signaling in microglial cells.
Comparative Analysis with Related Carbamates
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